
2-Bromo-4-chloro-N-Boc-pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms at the 2nd and 4th positions of the pyridine ring, respectively, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:
Chlorination: The addition of a chlorine atom at the 4th position, often achieved through electrophilic aromatic substitution reactions.
Boc Protection:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Bromo-4-chloro-N-Boc-pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Chlorination: Chlorine gas (Cl2), thionyl chloride (SOCl2)
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)
Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium carbonate (K2CO3)
Major Products Formed
Substitution Products: Various substituted pyridine derivatives
Coupling Products: Biaryl or alkyl-aryl compounds
Deprotected Amine: 2-Bromo-4-chloropyridin-3-amine
科学研究应用
2-Bromo-4-chloro-N-Boc-pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be employed in the preparation of functional materials, such as polymers and ligands for catalysis.
作用机制
The mechanism of action of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
相似化合物的比较
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the Boc protecting group.
3-Bromo-2-chloropyridine: Similar halogenation pattern but different substitution positions.
2-Bromo-4-chloro-6-fluoroaniline: Contains an additional fluorine atom.
Uniqueness
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.
属性
分子式 |
C10H12BrClN2O2 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromo-4-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) |
InChI 键 |
LSCPQOFXLDECJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



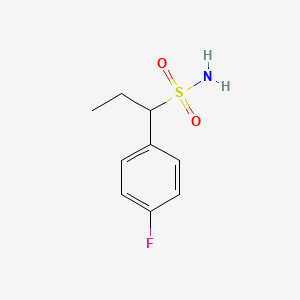

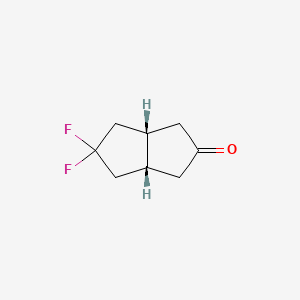
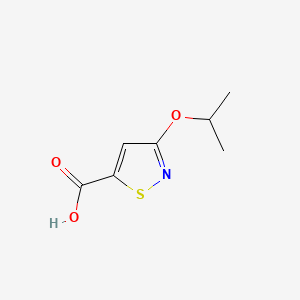

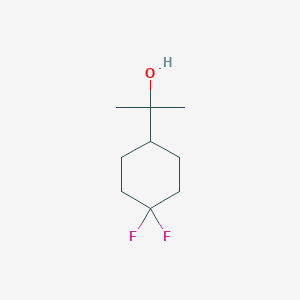

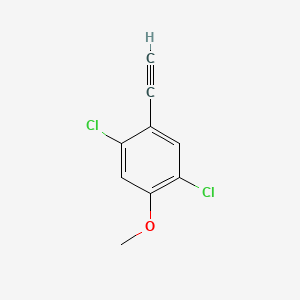

![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)

![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)

